
2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxyethyl)acetamide, is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the oxadiazole ring, the fluorophenyl group, and the acetamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insight into similar compounds and their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start with a simple benzoic acid derivative, which is then converted through a series of reactions into more complex structures. For instance, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides involves converting benzoic acid into ethyl benzoate, benzohydrazide, and subsequently to 5-phenyl-1,3,4-Oxadiazol-2-thiol. The final compounds are obtained by reacting this intermediate with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as EI-MS, IR, 1H-NMR, and sometimes 13C-NMR. These techniques provide detailed information about the molecular framework and the substitution pattern on the core structure. The presence of the oxadiazole ring is a common feature in these molecules, which is known to confer interesting chemical properties and biological activities .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The oxadiazole ring, in particular, is a versatile moiety that can engage in various chemical reactions, potentially leading to a wide array of derivatives with different biological activities. The fluorophenyl group could also affect the electronic properties of the molecule, influencing its reactivity and interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The introduction of different substituents can significantly alter these properties, affecting the compound's bioavailability and pharmacokinetics. The antimicrobial and hemolytic activities of these compounds suggest that they interact with biological membranes, which is also influenced by their physical and chemical characteristics .
Antimicrobial and Anticancer Properties
The compounds synthesized in the studies exhibit a range of biological activities. For example, some of the N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides show antimicrobial activity against selected microbial species and display variable hemolytic activity. One particular compound, 6h, was found to be the most active against a panel of microbes, indicating its potential as an antimicrobial agent. However, another compound, 6m, showed higher cytotoxicity, which may limit its biological application . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole were synthesized and evaluated for their anticancer properties. Among them, one compound exhibited high cytotoxicity against PANC-1 and HepG2 cell lines, while another showed moderate cytotoxicity against MCF7 cell lines .
Scientific Research Applications
Radiosynthesis and Imaging Applications
Compounds within the oxadiazole and pyrazole families, such as DPA-714, have been explored for their potential in imaging applications, particularly positron emission tomography (PET). DPA-714, a compound with a fluorine atom allowing for labeling with fluorine-18, demonstrates the capacity of such structures for in vivo imaging of the translocator protein (18 kDa), which is significant in the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial Properties
The antimicrobial potential of oxadiazole derivatives has been reported, emphasizing the role of the fluorine atom in enhancing antimicrobial properties. A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives showed significant potency against a broad panel of bacterial and fungal strains, underscoring the importance of structural modifications in optimizing antimicrobial activity (Parikh & Joshi, 2014).
Anticancer Activity
Research into 1,3,4-oxadiazole and pyrazole derivatives has identified compounds with promising anticancer, antioxidant, analgesic, and anti-inflammatory activities. These compounds have shown binding affinity and inhibitory effects against targets like epidermal growth factor receptor (EGFR), cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), highlighting their potential in cancer therapy and inflammation management (Faheem, 2018).
Design and Synthesis for Drug Development
The design and synthesis of novel compounds with specific structural features, such as oxadiazoles and pyrazoles, have been explored for their cytotoxic activities against cancer cell lines. These efforts aim to identify new anticancer agents with enhanced efficacy, further demonstrating the chemical's relevance in drug discovery and development (Al-Sanea et al., 2020).
Anti-inflammatory and Antioxidant Activities
The synthesis of derivatives featuring the fluorophenyl and oxadiazole units has been linked to significant anti-inflammatory and antioxidant activities. This suggests potential therapeutic applications in managing conditions characterized by inflammation and oxidative stress (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-24-10-8-19-15(23)11-22-9-2-3-14(22)17-20-16(21-25-17)12-4-6-13(18)7-5-12/h2-7,9H,8,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKGNIZGGWVIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxyethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2516800.png)
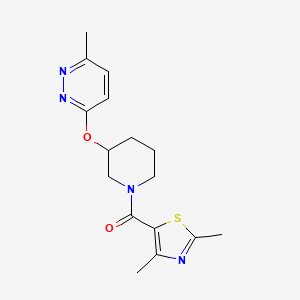
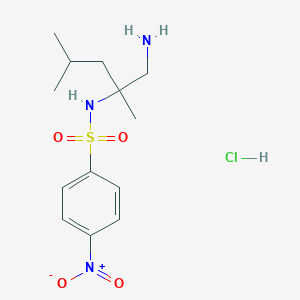


![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2516809.png)
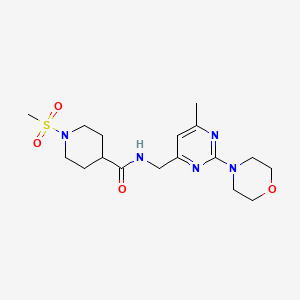
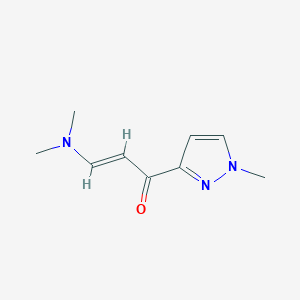
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516817.png)
![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)
![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)
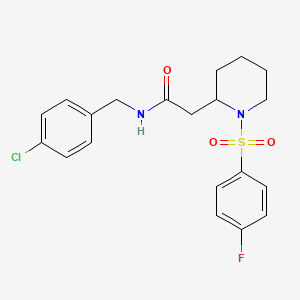
![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)